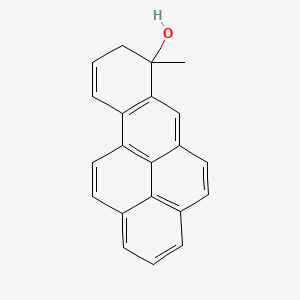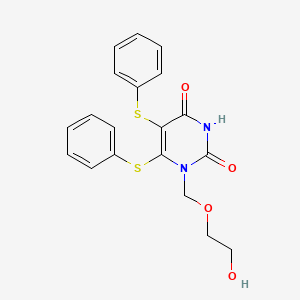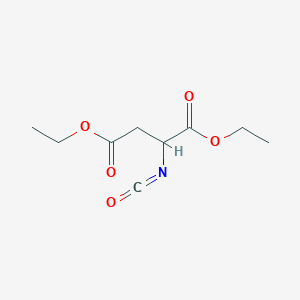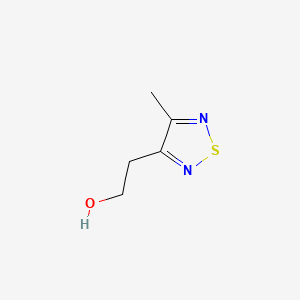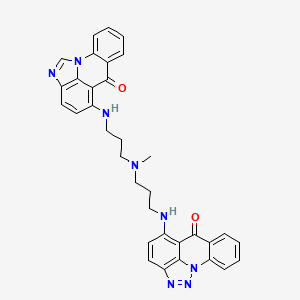
6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5-((3-(methyl(3-((6-oxo-6H-imidazo(4,5,1-de)acridin-5-yl)amino)propyl)amino)propyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5-((3-(methyl(3-((6-oxo-6H-imidazo(4,5,1-de)acridin-5-yl)amino)propyl)amino)propyl)amino)- is a complex organic compound that belongs to the class of triazoloacridinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazole ring fused to an acridinone moiety, which is further substituted with an imidazoacridinone group.
Preparation Methods
The synthesis of 6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5-((3-(methyl(3-((6-oxo-6H-imidazo(4,5,1-de)acridin-5-yl)amino)propyl)amino)propyl)amino)- involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the acridinone and imidazoacridinone groups. The synthetic route typically starts with the preparation of the triazole intermediate, followed by cyclization reactions to form the acridinone and imidazoacridinone structures. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or acridinone rings, using reagents like alkyl halides or amines.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of simpler products.
Scientific Research Applications
6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5-((3-(methyl(3-((6-oxo-6H-imidazo(4,5,1-de)acridin-5-yl)amino)propyl)amino)propyl)amino)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities, such as antimicrobial and anticancer properties, making it a subject of study in drug development.
Medicine: Due to its potential therapeutic effects, it is investigated for use in treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The triazole and acridinone moieties can bind to these targets, leading to inhibition or activation of specific pathways. For example, the compound may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar compounds to 6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5-((3-(methyl(3-((6-oxo-6H-imidazo(4,5,1-de)acridin-5-yl)amino)propyl)amino)propyl)amino)- include other triazoloacridinones and imidazoacridinones. These compounds share similar structural features but may differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological effects.
Properties
CAS No. |
166756-63-4 |
|---|---|
Molecular Formula |
C34H30N8O2 |
Molecular Weight |
582.7 g/mol |
IUPAC Name |
10-[3-[methyl-[3-[(8-oxo-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-10-yl)amino]propyl]amino]propylamino]-1,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-8-one |
InChI |
InChI=1S/C34H30N8O2/c1-40(18-6-16-35-23-12-14-25-31-29(23)33(43)21-8-2-4-10-27(21)41(31)20-37-25)19-7-17-36-24-13-15-26-32-30(24)34(44)22-9-3-5-11-28(22)42(32)39-38-26/h2-5,8-15,20,35-36H,6-7,16-19H2,1H3 |
InChI Key |
FGWARXSCGJFBCM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCNC1=C2C3=C(C=C1)N=CN3C4=CC=CC=C4C2=O)CCCNC5=C6C7=C(C=C5)N=NN7C8=CC=CC=C8C6=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


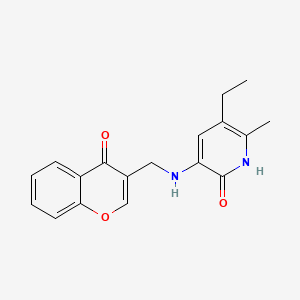
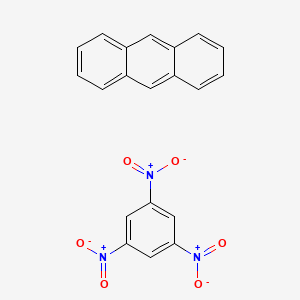


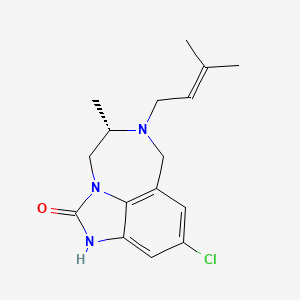
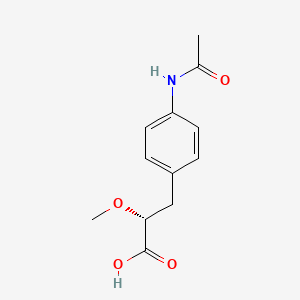
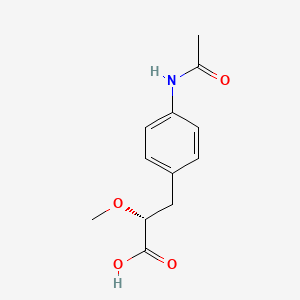
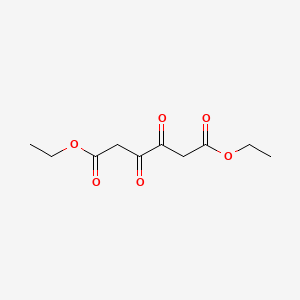
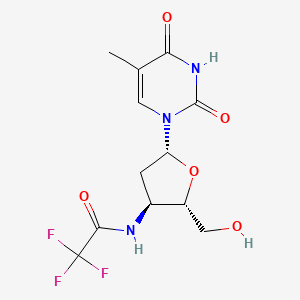
![(2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid; (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12804985.png)
